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Compound of Interest

Compound Name: N-Boc-1-penten-3-amine

Cat. No.: B15333004

Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for tert-butyl (pent-1-en-3-yl)carbamate, commonly known as N-Boc-1-penten-3-amine. As a

key intermediate in organic synthesis, particularly in the development of novel pharmaceutical

agents, a thorough understanding of its structural and electronic properties through

spectroscopic analysis is paramount for researchers, scientists, and drug development

professionals. This document synthesizes predicted data based on the analysis of structurally

analogous compounds and fundamental spectroscopic principles, offering a robust framework

for the characterization of this molecule.

Molecular Structure and Key Features
N-Boc-1-penten-3-amine possesses a unique combination of functional groups that give rise

to a distinct spectroscopic signature. The structure includes a terminal vinyl group, a chiral

center at the C3 position, an ethyl group, and a tert-butoxycarbonyl (Boc) protecting group on

the secondary amine. These features are crucial for interpreting the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Caption: Molecular structure of N-Boc-1-penten-3-amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For N-Boc-1-penten-3-amine, both ¹H and ¹³C NMR will provide key structural

information.

Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, ethyl, and

Boc protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and

anisotropic effects from the double bond and carbonyl group.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.7 - 5.9 ddd 1H -CH=CH₂

~5.0 - 5.2 m 2H -CH=CH₂

~4.5 - 4.8 br s 1H -NH-

~4.0 - 4.3 m 1H -CH(NHBoc)-

~1.5 - 1.7 m 2H -CH₂-CH₃

1.44 s 9H -C(CH₃)₃

~0.9 t 3H -CH₂-CH₃

Solvent: CDCl₃,

Reference: TMS at

0.00 ppm.

The broad singlet for the N-H proton is characteristic and its chemical shift can be

concentration and solvent dependent. This signal will disappear upon D₂O exchange, a useful

diagnostic test.[1] The protons of the vinyl group will exhibit complex splitting patterns (ddd -

doublet of doublet of doublets) due to geminal and cis/trans couplings.

Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
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Chemical Shift (δ) ppm Assignment

~155.0 -C=O (carbamate)

~138 - 142 -CH=CH₂

~114 - 118 -CH=CH₂

~79.5 -C(CH₃)₃

~50 - 55 -CH(NHBoc)-

~29 - 32 -CH₂-CH₃

~28.4 -C(CH₃)₃

~10 - 13 -CH₂-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16

ppm.

The carbonyl carbon of the Boc group is expected to appear around 155 ppm.[2][3] The

quaternary carbon of the tert-butyl group is typically observed around 79.5 ppm, with the three

equivalent methyl carbons appearing at approximately 28.4 ppm.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 - 3450 Medium, sharp N-H stretch

~3080 Medium =C-H stretch (vinyl)

~2970 Strong C-H stretch (aliphatic)

~1700 Strong C=O stretch (carbamate)

~1640 Medium C=C stretch (vinyl)

~1500 - 1530 Strong N-H bend

~1160 - 1250 Strong C-N stretch and C-O stretch

~910 and ~990 Strong =C-H bend (vinyl out-of-plane)

The N-H stretch of a secondary amine in a carbamate typically appears as a single, sharp band

in the region of 3350-3450 cm⁻¹.[1][5][6] The strong absorption around 1700 cm⁻¹ is

characteristic of the carbonyl group in the Boc protecting group. The presence of the vinyl

group is confirmed by the C=C stretch and the out-of-plane C-H bending vibrations.[7]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For N-Boc-1-penten-3-amine (C₁₀H₁₉NO₂), the expected molecular weight is

approximately 185.14 g/mol .

Predicted Fragmentation Pattern (Electron Ionization -
EI)
Under EI conditions, the molecular ion peak ([M]⁺) at m/z = 185 may be weak or absent. Key

fragmentation pathways are expected to involve the loss of the Boc group and cleavage

adjacent to the nitrogen atom.
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m/z Proposed Fragment

130 [M - C₄H₉]⁺ (loss of tert-butyl)

100 [M - C₅H₉O₂]⁺ or [Boc]⁺

86
[M - C₅H₉O₂ + H]⁺ or [C₅H₁₂N]⁺ (amine

fragment)

57 [C₄H₉]⁺ (tert-butyl cation)

The fragmentation is often initiated by the loss of a tert-butyl radical or isobutylene from the Boc

group. The tert-butyl cation at m/z = 57 is a very common and often abundant peak for Boc-

protected compounds.[8]

[M]⁺˙
m/z = 185

[M - C₄H₉]⁺
m/z = 130

- •C(CH₃)₃

[C₄H₉]⁺
m/z = 57

[C₅H₁₂N]⁺
m/z = 86

- •COOtBu

Click to download full resolution via product page

Caption: Plausible mass spectrometry fragmentation pathway for N-Boc-1-penten-3-amine.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.

Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-1-penten-3-amine in ~0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.[4]
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32

scans.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural

abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and

a longer relaxation delay may be necessary. Proton decoupling (e.g., broadband decoupling)

should be used to simplify the spectrum.

IR Spectroscopy Acquisition
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the

neat liquid sample directly onto the ATR crystal. For transmission, a thin film can be prepared

between two NaCl or KBr plates.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32

scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean

ATR crystal or empty sample compartment should be acquired and subtracted from the

sample spectrum.

Mass Spectrometry Acquisition
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as

methanol or acetonitrile (e.g., 1 mg/mL).

Data Acquisition (EI-MS): Introduce the sample into the mass spectrometer via a direct

insertion probe or a GC inlet. Acquire the spectrum over a mass range of m/z 40-300.

Data Acquisition (ESI-MS): For Electrospray Ionization, infuse the sample solution directly

into the ion source. Data is typically acquired in positive ion mode. This technique is more

likely to show the protonated molecular ion [M+H]⁺ at m/z = 186.
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Caption: General workflow for the synthesis and spectroscopic characterization of N-Boc-1-
penten-3-amine.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of N-Boc-1-
penten-3-amine. The presented data and interpretations are grounded in the established

principles of NMR, IR, and MS, and are supported by data from structurally related molecules.

For definitive characterization, researchers should perform their own experimental analyses

and use this guide as a reference for interpretation. The provided protocols offer a starting point

for the acquisition of high-quality spectroscopic data, which is essential for ensuring the identity

and purity of this important synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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